molecular formula C19H23NO B253188 N,N-diethyl-2,2-diphenylpropanamide

N,N-diethyl-2,2-diphenylpropanamide

Cat. No.: B253188
M. Wt: 281.4 g/mol
InChI Key: IROPYLIJGJLFSX-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,2-diphenylpropanamide is a tertiary amide characterized by a propanamide backbone substituted with two phenyl groups at the C2 position and two ethyl groups attached to the nitrogen atom. Key features include:

  • Molecular formula: Likely $ \text{C}{19}\text{H}{23}\text{NO} $, inferred from substituents (diethyl: $ \text{C}4\text{H}{10} $, diphenyl: $ \text{C}{12}\text{H}{10} $, propanamide: $ \text{C}3\text{H}5\text{NO} $).
  • Functional groups: Amide (-CONR$_2$), aromatic (phenyl), and aliphatic (ethyl) substituents.

This compound shares structural motifs with bioactive molecules, such as agrochemicals (e.g., ) and pharmaceuticals (e.g., naproxen derivatives in ) .

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N,N-diethyl-2,2-diphenylpropanamide

InChI

InChI=1S/C19H23NO/c1-4-20(5-2)18(21)19(3,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15H,4-5H2,1-3H3

InChI Key

IROPYLIJGJLFSX-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds exhibit structural similarities, differing primarily in substituents on the propanamide backbone:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
N,N-Diethyl-2,2-diphenylpropanamide (Target) $ \text{C}{19}\text{H}{23}\text{NO} $ ~281.4 (estimated) Diethyl (N), Diphenyl (C2) Potential agrochemical/pharmaceutical use (inferred)
3-Cyclohexyl-N,2-diphenylpropanamide $ \text{C}{21}\text{H}{25}\text{NO} $ 307.4 Cyclohexyl (C3), Diphenyl (C2, N) Synthesized via photoredox catalysis; used in chiral β-amino sulfone synthesis
2-Methyl-N,N-diphenylpropanamide $ \text{C}{16}\text{H}{17}\text{NO} $ 239.3 Methyl (C2), Diphenyl (N) Reported in ChemSpider (ID 862876); no explicit bioactivity
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide $ \text{C}{29}\text{H}{27}\text{NO}_2 $ 421.5 Diphenylethylamine (N), Naproxen (C2) Anti-inflammatory derivative; characterized via $ ^1\text{H} $, $ ^{13}\text{C} $-NMR, UV/IR
D-(-)-N,N-Diethyl-2-(α-naphthoxy)propionamide $ \text{C}{18}\text{H}{23}\text{NO}_2 $ 301.4 Diethyl (N), α-Naphthoxy (C2) Agrochemical applications; >95% chemical purity, >97% optical purity

Physicochemical Properties

  • Solubility : The diphenyl and diethyl groups in the target compound suggest low water solubility, akin to N,N-diethyl-2,2-dimethylpropanamide (), which has a logP ~1.5 .
  • Thermal Stability : Diphenyl substituents likely enhance thermal stability compared to aliphatic analogs (e.g., N-(2-hydroxyethyl)-2,2-dimethylpropanamide in , mp: ~170°C) .

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